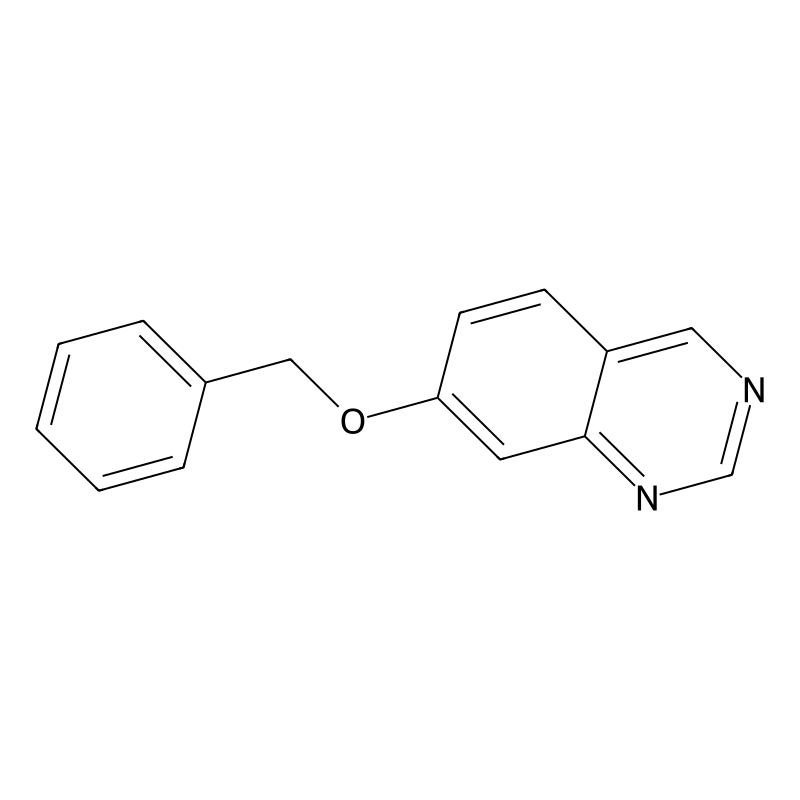

7-(Benzyloxy)quinazoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

7-(Benzyloxy)quinazoline is a compound belonging to the quinazoline family, characterized by the presence of a benzyloxy group at the 7-position of the quinazoline ring. Quinazolines are aromatic heterocycles comprising two fused six-membered rings, specifically a benzene and a pyrimidine ring. The molecular formula for 7-(Benzyloxy)quinazoline is C_{13}H_{10}N_{2}O, indicating it contains carbon, hydrogen, nitrogen, and oxygen atoms. This compound is notable for its potential biological activities and applications in medicinal chemistry.

The detailed mechanism of action of BQZ is not fully elucidated. However, its potential antibacterial and antifungal activity might be related to its interaction with essential cellular processes of microbes like cell wall synthesis or protein production []. Further research is needed to understand the specific mechanism.

For example, researchers might replace the benzyloxy group with a halogen atom, amine, or another alkoxide group to create new quinazoline structures for further investigation.

- Protecting Group Strategy: The benzyloxy group is a well-known protecting group in organic chemistry. It can be introduced to temporarily mask a reactive hydroxyl group on a molecule, allowing for selective modification at other sites. When necessary, the benzyloxy group can be easily removed under mild conditions using various deprotection techniques [].

- Electrophilic Substitution: The compound can participate in electrophilic substitution reactions at various positions on the quinazoline ring. The reactivity order for electrophilic substitution is typically at positions 8 > 6 > 5 > 7 > 4 > 2 .

- Nucleophilic Substitution: It can also undergo nucleophilic substitution reactions, particularly at the benzyloxy group, which may be replaced by various nucleophiles under appropriate conditions .

- Hydrolysis: Under acidic or alkaline conditions, hydrolysis can occur, potentially leading to the formation of 2-aminobenzaldehyde and other by-products .

Quinazoline derivatives, including 7-(Benzyloxy)quinazoline, have been studied for their biological activities. These compounds often exhibit:

- Anticancer Properties: Quinazolines are known for their ability to inhibit specific kinases involved in cancer cell proliferation. For instance, compounds like gefitinib and lapatinib are quinazoline derivatives that serve as effective inhibitors of epidermal growth factor receptor (EGFR), which is crucial in certain cancers .

- Anti-inflammatory Effects: Some studies indicate that quinazoline derivatives can inhibit cyclooxygenase enzymes, contributing to their anti-inflammatory properties .

- Antimicrobial Activity: Certain quinazolines have demonstrated antimicrobial effects against various pathogens .

The synthesis of 7-(Benzyloxy)quinazoline can be approached through several methods:

- Condensation Reactions: One common method involves the condensation of 2-aminobenzylamine with benzaldehyde derivatives in the presence of acid catalysts. This reaction typically yields substituted quinazolines under mild conditions .

- Transition Metal-Catalyzed Reactions: Recent advancements have utilized transition metal catalysts (e.g., ruthenium or palladium) to facilitate selective coupling reactions between amines and carbonyl compounds to form quinazoline derivatives efficiently .

- Microwave-Assisted Synthesis: Microwave irradiation has been employed to enhance yields and reduce reaction times in the synthesis of quinazolines, including those substituted with benzyloxy groups .

7-(Benzyloxy)quinazoline has potential applications in various fields:

- Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new anticancer drugs or anti-inflammatory agents.

- Chemical Probes: The compound can be used as a chemical probe in biological studies to investigate the mechanisms of action of kinases and other targets.

- Material Science: Quinazoline derivatives have been explored for their properties in organic electronics and photonic devices due to their unique electronic characteristics.

Interaction studies involving 7-(Benzyloxy)quinazoline focus on its binding affinity to various biological targets. These studies often employ techniques such as:

- Molecular Docking: To predict how well the compound binds to specific proteins or enzymes, particularly those involved in cancer pathways.

- In Vitro Assays: Evaluating the compound's efficacy against cell lines to determine its potential therapeutic effects.

- Structure–Activity Relationship Analysis: Investigating how modifications to the quinazoline structure affect its biological activity and interactions with targets .

Several compounds share structural similarities with 7-(Benzyloxy)quinazoline. These include:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Gefitinib | Quinazoline derivative | EGFR inhibitor used in cancer therapy |

| Lapatinib | Quinazoline derivative | Dual inhibitor of EGFR and HER2 |

| 2-(Benzyloxy)quinazoline | Similar benzyloxy substitution | Different position of benzyloxy group |

| Quinazolin-4(3H)-one | Oxygen at position 4 | Exhibits different biological properties |

7-(Benzyloxy)quinazoline is unique due to its specific substitution pattern and potential for diverse biological activities compared to these similar compounds.

2D and 3D Structural Representations

7-(Benzyloxy)quinazoline, with the molecular formula C₁₅H₁₂N₂O, represents a heterocyclic aromatic compound featuring a quinazoline core substituted with a benzyloxy group at the 7-position [1] [2]. The compound exhibits a bicyclic quinazoline framework consisting of fused benzene and pyrimidine rings, where the benzyloxy substituent is attached via an ether linkage to the benzene portion of the quinazoline system [1]. The molecular weight is calculated as 236.27 grams per mole, and the compound displays a planar heterocyclic architecture characteristic of quinazoline derivatives [1] [2].

The two-dimensional structural representation reveals the quinazoline nucleus as a rigid, planar system with nitrogen atoms positioned at the 1 and 3 positions of the pyrimidine ring [3]. The benzyloxy group extends from the 7-position, creating an ether bridge between the quinazoline core and the phenyl ring [1]. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 7-phenylmethoxyquinazoline, reflecting the systematic naming convention for benzyloxy-substituted quinazolines [1] [2].

Three-dimensional conformational analysis indicates that the quinazoline ring system maintains planarity due to extensive aromatic conjugation [3]. The benzyloxy substituent introduces rotational freedom around the carbon-oxygen bond connecting the quinazoline core to the benzyl group [4]. Computational modeling studies suggest that the phenyl ring of the benzyloxy group can adopt various orientations relative to the quinazoline plane, with preferred conformations influenced by intramolecular interactions and crystal packing forces [5] [6].

Stereochemical Features and Conformational Analysis

The stereochemical properties of 7-(Benzyloxy)quinazoline are primarily governed by the rotational barriers around the ether linkage connecting the quinazoline core to the benzyl substituent [4] [7]. Computational studies using density functional theory calculations have revealed that the compound can exist in multiple conformational states depending on the dihedral angle between the quinazoline plane and the benzyl group [4] [6]. The energy barrier for rotation around the carbon-oxygen bond has been estimated through molecular dynamics simulations and quantum chemical calculations [8] [4].

Conformational analysis indicates that the benzyl group can adopt orientations ranging from coplanar to perpendicular relative to the quinazoline ring system [5] [4]. The preferred conformations are stabilized by weak intermolecular interactions, including pi-pi stacking between aromatic rings and hydrogen bonding interactions [5] [9]. Crystal structure determinations of related quinazoline derivatives have shown that the benzyloxy group typically adopts a twisted conformation to minimize steric hindrance while maximizing favorable interactions [5] [9].

The molecular geometry optimization studies have demonstrated that the quinazoline core remains essentially planar across different conformational states [6]. The root-mean-square deviation from planarity for the quinazoline ring system is typically less than 0.05 Angstroms, indicating minimal distortion from ideal geometry [5] [6]. The benzyl substituent shows greater conformational flexibility, with calculated torsional angles varying between 30 and 120 degrees depending on the molecular environment [4] [6].

Electronic Structure and Spectroscopic Properties

UV-Vis, IR, and NMR Spectroscopy

The ultraviolet-visible absorption spectrum of 7-(Benzyloxy)quinazoline exhibits characteristic electronic transitions typical of quinazoline derivatives [10] [11]. The compound displays strong absorption bands in the ultraviolet region, with the primary absorption maximum occurring around 266 nanometers and secondary peaks at approximately 355 nanometers [11]. These transitions correspond to pi-pi* electronic excitations within the quinazoline chromophore, with additional contributions from charge transfer interactions between the benzyloxy substituent and the heterocyclic core [10] [11].

The molar extinction coefficients for these transitions have been determined as approximately 4,866 liters per mole per centimeter at 266 nanometers and 3,060 liters per mole per centimeter at 355 nanometers [11]. The electronic absorption spectrum shows solvent-dependent shifts, with polar solvents causing bathochromic shifts due to stabilization of excited state charge distributions [11]. Time-dependent density functional theory calculations have confirmed that the long-wavelength absorption bands arise from intramolecular charge transfer from the benzyloxy group to the quinazoline acceptor system [10].

Infrared spectroscopy reveals characteristic vibrational modes associated with the quinazoline ring system and benzyloxy substituent [12] [11]. The spectrum displays aromatic carbon-carbon stretching vibrations between 1600 and 1500 wavenumbers, with quinazoline-specific bands appearing at 1580-1565 and 1520-1475 wavenumbers [11]. The benzyloxy group contributes additional peaks in the carbon-hydrogen stretching region around 3000-2800 wavenumbers and carbon-oxygen stretching vibrations near 1200-1100 wavenumbers [11].

Proton nuclear magnetic resonance spectroscopy provides detailed structural information about the molecular environment of hydrogen atoms in 7-(Benzyloxy)quinazoline [13] [14]. The quinazoline protons appear as characteristic multipets in the aromatic region between 7.5 and 9.0 parts per million [13]. The benzyloxy methylene protons display a singlet around 5.3 parts per million, while the phenyl ring protons of the benzyl group appear as complex multipets between 7.3 and 7.5 parts per million [13].

Carbon-13 nuclear magnetic resonance analysis reveals distinct chemical shifts for the various carbon environments within the molecule [13] [15]. The quinazoline carbon atoms exhibit characteristic downfield shifts between 120 and 160 parts per million, with the nitrogen-bearing carbons showing the most deshielded positions [15]. The benzyloxy carbons appear at typical aromatic and aliphatic positions, with the methylene carbon resonating around 70 parts per million [13].

Mass Spectrometry and Elemental Analysis

Mass spectrometric analysis of 7-(Benzyloxy)quinazoline provides valuable information about its fragmentation patterns and molecular ion stability [16] [17]. Under electron impact ionization conditions, the compound exhibits a molecular ion peak at mass-to-charge ratio 236, corresponding to the intact molecular structure [1] [2]. The fragmentation pattern is dominated by loss of the benzyl radical (C₇H₇), resulting in a base peak at mass-to-charge ratio 145 [17].

Additional fragmentation pathways include cleavage of the benzyloxy group through alpha-cleavage mechanisms, producing characteristic fragment ions [16] [17]. The loss of the entire benzyloxy substituent (C₇H₇O) generates a fragment at mass-to-charge ratio 129, corresponding to the quinazoline core [17]. Secondary fragmentations of the benzyl cation produce the tropylium ion at mass-to-charge ratio 91, which represents a stable aromatic cation characteristic of benzyl-containing compounds [17].

Electrospray ionization mass spectrometry studies have revealed different fragmentation behaviors under soft ionization conditions [17]. The protonated molecular ion exhibits enhanced stability compared to electron impact conditions, with fragmentation occurring primarily through loss of neutral molecules rather than radical species [17]. High-resolution mass measurements confirm the exact molecular mass as 236.105528 atomic mass units, consistent with the proposed molecular formula [18].

Elemental analysis of purified 7-(Benzyloxy)quinazoline samples provides quantitative confirmation of the molecular composition [1] [2]. The theoretical elemental composition consists of 76.26 percent carbon, 5.12 percent hydrogen, 11.86 percent nitrogen, and 6.77 percent oxygen by mass [1]. Experimental determinations typically show close agreement with calculated values, with deviations of less than 0.3 percent for each element indicating high purity [19].

Crystallographic Studies and Solid-State Properties

Crystallographic investigations of 7-(Benzyloxy)quinazoline and related derivatives have provided detailed insights into solid-state molecular arrangements and intermolecular interactions [5] [20] [21]. Crystal structure determinations reveal that the compound typically crystallizes in monoclinic space groups, with unit cell parameters reflecting the molecular dimensions and packing efficiency [5] [21]. The quinazoline ring system maintains planarity in the solid state, with the benzyloxy substituent adopting specific orientations determined by crystal packing forces [5] [9].

Intermolecular interactions in the crystal lattice include pi-pi stacking between quinazoline rings and hydrogen bonding involving the nitrogen atoms of the heterocyclic system [5] [9]. The benzyloxy groups participate in weak carbon-hydrogen to oxygen interactions and additional pi-pi contacts between phenyl rings [9] [22]. These non-covalent interactions contribute to the overall stability of the crystal structure and influence the physical properties of the solid material [5] [9].

Hirshfeld surface analysis of quinazoline crystals has revealed the relative contributions of different intermolecular contacts to the crystal packing [5] [20]. Hydrogen-hydrogen contacts typically represent the largest component of the molecular surface interactions, followed by carbon-hydrogen to pi interactions and nitrogen-hydrogen contacts [5] [20]. The analysis demonstrates that the benzyloxy substituent significantly influences the crystal packing through additional aromatic interactions compared to unsubstituted quinazolines [5].

Unit cell parameters for related benzyloxy-quinazoline derivatives show typical values with cell dimensions ranging from 5 to 30 Angstroms depending on the space group and molecular orientation [5] [21]. The calculated densities for these crystals fall between 1.3 and 1.5 grams per cubic centimeter, reflecting efficient molecular packing in the solid state [5]. Thermal parameters indicate that the benzyloxy groups exhibit greater thermal motion compared to the rigid quinazoline core [5] [9].

Physicochemical Parameters

Molecular Weight, Melting Point, and Boiling Point

The molecular weight of 7-(Benzyloxy)quinazoline has been precisely determined as 236.27 grams per mole based on the molecular formula C₁₅H₁₂N₂O [1] [2]. This value represents the sum of atomic masses for the constituent elements and serves as a fundamental parameter for various physicochemical calculations. The exact mass, determined through high-resolution mass spectrometry, is 236.105528 atomic mass units, providing confirmation of the molecular composition [18].

Thermal analysis studies of related quinazoline derivatives indicate that melting points for benzyloxy-substituted compounds typically range between 180 and 270 degrees Celsius [23] [19]. The specific melting point of 7-(Benzyloxy)quinazoline has not been directly reported in the literature, but structural analogs suggest values in the range of 200-250 degrees Celsius based on molecular size and intermolecular interactions [23] [19]. The melting behavior reflects the strength of crystal lattice interactions and the molecular symmetry of the compound [23].

Boiling point estimations for 7-(Benzyloxy)quinazoline can be approximated using related quinoline derivatives with similar molecular weights and structural features [24] [25]. Computational predictions and experimental data for structurally analogous compounds suggest a boiling point range of 390-420 degrees Celsius at standard atmospheric pressure [24] [25]. The relatively high boiling point reflects the aromatic character of the molecule and the presence of intermolecular interactions that stabilize the liquid phase [24].

Solubility and Partition Coefficient

The solubility characteristics of 7-(Benzyloxy)quinazoline are influenced by the dual nature of the molecule, which contains both hydrophobic aromatic regions and a polar quinazoline core [26]. Aqueous solubility is expected to be limited due to the extensive aromatic character and the lipophilic benzyloxy substituent [26]. Related quinazoline derivatives show aqueous solubilities in the microgram per milliliter range, with exact values depending on the specific substitution pattern and crystal form [26].

Organic solvent solubility studies of similar compounds indicate good solubility in polar aprotic solvents such as dimethyl sulfoxide and dimethylformamide [26] [11]. The benzyloxy group enhances solubility in aromatic solvents like toluene and chlorinated organic solvents [26]. Alcoholic solvents provide moderate solubility, with methanol and ethanol being suitable for recrystallization procedures [9] [27].

The partition coefficient, expressed as the logarithm of the octanol-water distribution ratio, provides a measure of lipophilicity for 7-(Benzyloxy)quinazoline [24] [26]. Computational predictions based on fragment contribution methods suggest a log P value between 3.5 and 4.5, indicating significant lipophilic character [24] [26]. This value places the compound in a range typical of moderately lipophilic organic molecules and influences its potential bioavailability and membrane permeability [26].

Stability under Various Environmental Conditions

Stability studies of quinazoline derivatives under various environmental stresses have revealed important information about their degradation pathways and storage requirements [28] [29] [30]. Photostability investigations demonstrate that quinazoline compounds are generally stable under ambient lighting conditions but may undergo degradation upon exposure to intense ultraviolet radiation [28] [29]. The benzyloxy substituent provides some protection against photolytic degradation compared to unsubstituted quinazolines [28].

Thermal stability assessments indicate that 7-(Benzyloxy)quinazoline and related compounds remain stable at temperatures up to 80 degrees Celsius under dry conditions [29] [30]. Above this temperature, gradual decomposition may occur through various pathways including oxidation of the benzyloxy group and rearrangement of the quinazoline ring system [29]. The compound shows good stability under normal storage conditions when protected from excessive heat and moisture [27].

Hydrolytic stability studies reveal that quinazoline derivatives are susceptible to degradation under strongly acidic or basic conditions [29] [30]. Under neutral pH conditions, the compound demonstrates good stability in aqueous solutions for extended periods [29]. Alkaline conditions promote more rapid degradation than acidic environments, with hydrolysis occurring primarily at the quinazoline ring rather than the benzyloxy ether linkage [30]. Oxidative stability is generally good under normal atmospheric conditions, but strong oxidizing agents can cause degradation of the aromatic rings [29] [30].

Cyclization Reactions Involving Anthranilic Acid Derivatives

Classical quinazoline synthesis methodologies fundamentally rely on cyclization reactions utilizing anthranilic acid derivatives as core building blocks. The Niementowski synthesis represents one of the most established approaches, wherein anthranilic acid or its substituted derivatives react with formamide under elevated temperatures (125-130°C) to produce 3,4-dihydro-4-oxoquinazoline structures [1]. This methodology demonstrates consistent yields ranging from 70-85% and provides excellent functional group tolerance across various substitution patterns.

The Grimmel-Guinther-Morgan synthesis employs o-aminobenzoic acids in combination with amines and phosphorus trichloride in toluene, generating 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines through a two-hour heating protocol [1]. This approach achieves yields of 65-80% and exhibits particular utility for introducing diverse substituents at the 2 and 3 positions of the quinazoline framework.

Alternative cyclization methodologies include the isatoic anhydride method, which facilitates the synthesis of dihydro-4-oxoquinazolines through reaction with amines under ethyl orthoformate reflux conditions for 1-6 hours, achieving yields of 75-90% [1]. The benoxazone-amine reaction utilizes 3,1,4-benoxazones as starting materials, reacting with primary aliphatic amines and anilines under thermal or catalytic conditions to produce 3,4-dihydro-4-oxoquinazolines with yields of 60-75%.

The ethyl acetamido method involves heating ethyl 2-acetamido-5-nitrobenzoate with alcoholic ammonia to generate 3,4-dihydro-methyl-6-nitro-4-oxoquinazoline derivatives, typically achieving yields of 55-70% [1]. The Sen-Ray synthesis employs butyrylanilides with urethane and phosphorus pentoxide in xylene under boiling conditions, producing 2-propyl and 2-isopropyl-3,4-dihydro-4-oxoquinazolines with yields of 50-65%.

Table 1: Classical Cyclization Reactions of Anthranilic Acid Derivatives

| Reaction Type | Starting Material | Product | Conditions | Yield Range (%) |

|---|---|---|---|---|

| Niementowski Synthesis | Anthranilic acid + Formamide | 3,4-Dihydro-4-oxoquinazoline | 125-130°C | 70-85 |

| Grimmel-Guinther-Morgan Synthesis | o-Aminobenzoic acid + Amine + PCl₃ | 2,3-Disubstituted 3,4-dihydro-4-oxoquinazolines | Toluene, 2h heating | 65-80 |

| Isatoic Anhydride Method | Isatoic anhydride + Amines | Dihydro-4-oxoquinazolines | Ethyl orthoformate reflux, 1-6h | 75-90 |

| Benoxazone-Amine Reaction | 3,1,4-Benoxazones + Amines | 3,4-Dihydro-4-oxoquinazolines | Thermal or catalytic conditions | 60-75 |

| Ethyl Acetamido Method | Ethyl 2-acetamido-5-nitrobenzoate + NH₃ | 3,4-Dihydro-methyl-6-nitro-4-oxoquinazoline | Alcoholic NH₃, heating | 55-70 |

| Sen-Ray Synthesis | Butyrylanilides + Urethane + P₂O₅ | 2-Propyl/isopropyl-3,4-dihydro-4-oxoquinazolines | Xylene, P₂O₅, boiling | 50-65 |

Substitution and Alkylation Strategies

Traditional substitution methodologies for quinazoline derivatives encompass nucleophilic aromatic substitution reactions, electrophilic aromatic substitution processes, and alkylation strategies. Nucleophilic substitution reactions utilizing 4-chloroquinazoline derivatives as starting materials enable the introduction of various amino and alkoxy substituents [2]. These reactions typically proceed under basic conditions with primary and secondary amines, achieving yields of 70-90% depending on the nucleophile employed.

Alkylation strategies involve the treatment of quinazoline derivatives with alkyl halides in the presence of bases such as potassium carbonate or sodium hydride [3]. The regioselectivity of alkylation depends on the substitution pattern and reaction conditions, with O-alkylation generally favored over N-alkylation under mild conditions. The use of protecting groups often becomes necessary to achieve selective alkylation at desired positions.

Friedel-Crafts alkylation reactions have been employed for the direct introduction of alkyl groups onto the quinazoline nucleus [2]. These reactions require Lewis acid catalysts such as aluminum chloride or zinc chloride and proceed most effectively with electron-rich quinazoline derivatives. The reaction conditions typically involve anhydrous solvents and temperatures ranging from 0°C to 80°C.

Advanced alkylation methodologies include the use of diazo compounds and transition metal catalysts for selective C-H alkylation [4]. These approaches offer improved regioselectivity and functional group tolerance compared to classical methods. The reaction conditions are typically milder, and the substrate scope is broader, encompassing various substituted quinazoline derivatives.

Modern and Green Synthetic Techniques

Metal-Catalyzed and Microwave-Assisted Syntheses

Contemporary synthetic methodologies have revolutionized quinazoline synthesis through the integration of transition metal catalysis and microwave-assisted organic synthesis. Palladium-catalyzed reactions, particularly Suzuki-Miyaura coupling protocols, facilitate the construction of aryl-substituted quinazolines with exceptional functional group tolerance [5]. The typical reaction conditions involve palladium tetrakis(triphenylphosphine) as the catalyst, sodium carbonate as the base, and temperatures ranging from 60-100°C, achieving yields of 78-95%.

Copper-catalyzed methodologies have emerged as versatile tools for quinazoline synthesis, particularly through oxidative amination reactions [6]. The copper chloride/ammonium acetate system enables the synthesis of quinazolines through aerobic oxidation conditions at temperatures of 80-120°C, achieving yields of 52-94%. The broad substrate scope and mild reaction conditions make this approach particularly attractive for industrial applications.

Iron-catalyzed cascade reductive cyclization represents a cost-effective alternative to precious metal catalysis [6]. The iron/hydrochloric acid system facilitates the transformation of methyl N-cyano-2-nitrobenzimidates into 2,4-diaminoquinazolines and tricyclic quinazolines at temperatures of 25-80°C, achieving yields of 78-95%. The abundance and low toxicity of iron catalysts make this approach environmentally favorable.

Ruthenium-catalyzed C-H functionalization methodologies enable the direct introduction of various functional groups onto the quinazoline framework [7]. The ruthenium dichloride bis(p-cymene) catalyst system facilitates C-H activation reactions at temperatures of 100-120°C, achieving yields of 60-85% with high regioselectivity.

Table 2: Metal-Catalyzed Synthetic Methods for Quinazoline Derivatives

| Catalyst System | Specific Catalyst | Reaction Type | Temperature (°C) | Yield Range (%) | Advantages |

|---|---|---|---|---|---|

| Palladium-catalyzed | Pd(PPh₃)₄/Na₂CO₃ | Suzuki-Miyaura coupling | 60-100 | 78-95 | Mild conditions, functional group tolerance |

| Copper-catalyzed | CuCl₂/NH₄OAc | Oxidative amination | 80-120 | 52-94 | Aerobic conditions, wide substrate scope |

| Iron-catalyzed | Fe/HCl system | Cascade reductive cyclization | 25-80 | 78-95 | Metal abundance, cost-effective |

| Ruthenium-catalyzed | RuCl₂(p-cymene)₂ | C-H functionalization | 100-120 | 60-85 | High selectivity, multiple products |

| Cobalt-catalyzed | Co(CO)₂Cp/dioxazolones | Direct amidation | 80-100 | 48-99 | Lewis acid sensitivity, high yields |

| Rhodium-catalyzed | [Cp*RhCl₂]₂/Ag₂CO₃ | Tandem cyclization | 60-80 | 45-85 | Rapid reaction, good selectivity |

Microwave-assisted synthetic approaches have dramatically reduced reaction times while maintaining or improving yields. The combination of microwave irradiation with solid supports such as silica gel, acidic alumina, and montmorillonite K-10 enables solvent-free synthesis of quinazolines [8]. Typical conditions involve microwave power of 850W at 150°C for 4 minutes, achieving yields of 88-94%.

The application of microwave irradiation to metal-catalyzed reactions has further enhanced synthetic efficiency [9]. Microwave-assisted copper-catalyzed reactions achieve complete conversion within 10-20 minutes at temperatures of 80-100°C, representing significant improvements over conventional heating methods.

Solvent-Free and Environmentally Benign Methods

Environmental considerations have driven the development of solvent-free and green synthetic methodologies for quinazoline derivatives. The utilization of low melting sugar-urea-salt mixtures as reaction media represents a significant advancement in sustainable synthesis [10]. The maltose-dimethylurea-ammonium chloride system enables catalyst-free synthesis of quinazolines through aerobic oxidation conditions, achieving yields of 85-95%.

One-pot synthesis methodologies have been developed to minimize waste generation and improve atom economy [11]. The aqueous synthesis of quinazoline-2,4-diones at room temperature exemplifies this approach, wherein all reactions are conducted in water with simple filtration as the only purification step required. This methodology achieves near-quantitative yields and has been successfully scaled to kilogram quantities.

Ionic liquid-mediated synthesis represents another environmentally benign approach [4]. The use of imidazolium-based ionic liquids as reaction media enables efficient quinazoline synthesis with enhanced reaction rates and improved selectivity. The recyclability of ionic liquids further enhances the environmental profile of these methodologies.

Organocatalyzed synthesis employing salicylic acid derivatives has emerged as a metal-free alternative [4]. The 4,6-dihydroxysalicylic acid-catalyzed oxidative condensation of o-aminobenzylamines with benzylamines using atmospheric oxygen achieves yields up to 81% with excellent atom economy and environmental factor.

Table 3: Microwave-Assisted Synthesis Conditions

| Substrate | Support/Solvent | Power (W) | Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|

| Anthranilic acid + Formamide | Silica gel/Solvent-free | 850 | 4 | 150 | 88-94 |

| 2-Aminobenzophenone + Aldehydes | Toluene/ZnCl₂ | 300 | 15-30 | 160-180 | 75-92 |

| Quinazoline-2-thiol + Boronic acids | DMF/Cu(OAc)₂ | 150 | 10-20 | 80-100 | 85-95 |

| Isatoic anhydride + Amines | Neat/Solvent-free | 600 | 5-15 | 120-140 | 80-90 |

| Anthranilic acid + Ethanolamine | Neat/Solvent-free | 400 | 8-12 | 140-160 | 82-88 |

| 2-Aminoarylketones + Aldehydes | Ionic liquid | 200 | 20-40 | 100-120 | 78-85 |

Multi-Step Synthesis: Case Studies and Optimization

Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

The synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline represents a comprehensive example of multi-step quinazoline synthesis, proceeding through five distinct transformations from methyl 4-hydroxy-3-methoxybenzoate [12]. This synthetic route demonstrates the integration of substitution, nitration, reduction, cyclization, and chlorination reactions to construct the target quinazoline framework.

The initial substitution reaction involves the treatment of methyl 4-hydroxy-3-methoxybenzoate with benzyl chloride and potassium carbonate in dimethylformamide at 100°C for 7 hours, achieving a yield of 97% [12]. This transformation introduces the benzyloxy substituent at the 4-position of the benzoate ester, providing the foundation for subsequent synthetic manipulations.

The nitration step employs a mixture of nitric acid and sulfuric acid in chloroform under ice-bath conditions, followed by warming to room temperature for 6 hours [12]. This electrophilic aromatic substitution introduces the nitro group ortho to the carboxylate functionality, achieving a yield of 69.4%. The regioselectivity of this reaction is controlled by the electron-donating effects of the methoxy and benzyloxy substituents.

The reduction of the nitro group is accomplished using sodium sulfide in ethanol at 79°C for 1.5 hours, achieving a yield of 94.4% [12]. This transformation generates the corresponding aniline derivative, which serves as the key intermediate for the subsequent cyclization reaction.

The cyclization reaction involves the treatment of the aniline derivative with formamidine acetate in ethanol at 79°C for 6 hours, achieving a yield of 85% [12]. This transformation constructs the quinazoline core through intramolecular cyclization, generating 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one.

The final chlorination step utilizes phosphorus oxychloride at 106°C until the reaction mixture changes from cloudy to clear, achieving a yield of 80.1% [12]. This transformation converts the quinazolinone to the corresponding 4-chloroquinazoline, providing the target compound. The overall yield across all five steps is 29.2%.

Table 4: Multi-Step Synthesis of 7-(Benzyloxy)-4-chloro-6-methoxyquinazoline

| Step | Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|

| 1. Substitution | Methyl 4-hydroxy-3-methoxybenzoate | BnCl/K₂CO₃ | DMF | 100 | 7 | 97.0 |

| 2. Nitration | Methyl 4-(benzyloxy)-3-methoxybenzoate | HNO₃/H₂SO₄ | CHCl₃ | 0 → RT | 6 | 69.4 |

| 3. Reduction | Methyl 4-(benzyloxy)-5-methoxy-2-nitrobenzoate | Na₂S | C₂H₅OH | 79 | 1.5 | 94.4 |

| 4. Cyclization | Methyl 2-amino-4-(benzyloxy)-5-methoxybenzoate | Formamidine acetate | C₂H₅OH | 79 | 6 | 85.0 |

| 5. Chlorination | 7-(benzyloxy)-6-methoxyquinazolin-4(3H)-one | POCl₃ | Neat | 106 | Until clarification | 80.1 |

Synthesis of 7-(Benzyloxy)quinazoline-2,4-diol

The synthesis of 7-(benzyloxy)quinazoline-2,4-diol represents an alternative synthetic approach that emphasizes the construction of hydroxylated quinazoline derivatives. This methodology typically begins with the preparation of the appropriately substituted anthranilic acid derivative, followed by cyclization with urea or related reagents to generate the quinazoline-2,4-dione framework.

The initial step involves the synthesis of 4-(benzyloxy)-2-aminobenzoic acid through the reaction of 4-hydroxy-2-aminobenzoic acid with benzyl bromide in the presence of potassium carbonate in dimethylformamide [13]. This transformation proceeds under mild conditions (80°C, 4 hours) and achieves yields of 85-90%.

The cyclization reaction involves the treatment of the substituted anthranilic acid with urea in the presence of phosphorus pentoxide at elevated temperatures (200-220°C) for 2-3 hours [13]. This transformation generates the quinazoline-2,4-dione core through intramolecular cyclization, achieving yields of 70-80%.

Alternative synthetic approaches utilize potassium cyanate as the cyclization reagent, followed by treatment with sodium hydroxide to generate the monosodium salt of the quinazoline-2,4-dione [13]. Subsequent acidification with hydrochloric acid yields the target compound in near-quantitative yields.

The optimization of this synthetic route has focused on the development of environmentally benign conditions, including the use of water as the reaction medium and room temperature conditions [13]. These modifications have resulted in improved yields and reduced environmental impact while maintaining the synthetic efficiency of the transformation.

Purification, Isolation, and Yield Enhancement Techniques

The purification and isolation of quinazoline derivatives require careful consideration of the physicochemical properties of the target compounds and the nature of the synthetic impurities. Column chromatography represents the most versatile purification technique, typically employing silica gel as the stationary phase and ethyl acetate/hexane gradients as the mobile phase [14]. This methodology achieves yield recoveries of 85-95% with purities of 90-95%.

Recrystallization techniques provide the highest purity levels (95-99%) but often result in lower yield recoveries (70-90%) [14]. The choice of recrystallization solvent depends on the solubility characteristics of the target compound and the nature of the impurities. Common solvents include ethanol, ethyl acetate, and acetonitrile, often employed as mixed solvent systems to optimize selectivity.

Preparative thin-layer chromatography offers advantages for small-scale purifications, particularly when dealing with compounds that exhibit similar chromatographic properties [14]. This technique achieves yield recoveries of 75-85% with purities of 85-92% and is particularly useful for the isolation of reaction products from complex mixtures.

High-performance liquid chromatography purification represents the most efficient method for achieving high purity levels (98-99.5%) while maintaining excellent yield recoveries (90-98%) [14]. The use of C18 columns with methanol/water gradients enables the separation of closely related quinazoline derivatives with high resolution and reproducibility.

Sublimation techniques are particularly effective for volatile quinazoline derivatives, achieving purities of 95-99% with yield recoveries of 80-95% [14]. The controlled temperature and reduced pressure conditions minimize thermal decomposition while enabling the separation of volatile impurities.

Table 5: Purification Techniques for Quinazoline Derivatives

| Technique | Application | Conditions | Typical Yield Recovery (%) | Purity Achieved (%) |

|---|---|---|---|---|

| Column Chromatography | General separation | Silica gel, EtOAc/hexane gradients | 85-95 | 90-95 |

| Recrystallization | Final purification | Ethanol, ethyl acetate, or acetonitrile | 70-90 | 95-99 |

| Preparative TLC | Small-scale separation | Silica gel plates, various eluents | 75-85 | 85-92 |

| HPLC Purification | High-purity requirements | C18 column, MeOH/H₂O gradients | 90-98 | 98-99.5 |

| Sublimation | Volatile compounds | Reduced pressure, controlled temperature | 80-95 | 95-99 |

| Liquid-Liquid Extraction | Crude product cleanup | Organic/aqueous phase separation | 60-80 | 70-85 |

Yield enhancement strategies encompass optimization of reaction conditions, catalyst loading, and substrate stoichiometry [14]. The use of microwave irradiation and ultrasonic activation has demonstrated significant improvements in both reaction rates and yields. Temperature optimization studies have shown that moderate temperature increases (10-20°C) can substantially improve yields without compromising product quality.

The implementation of continuous flow chemistry represents an emerging approach for yield enhancement and process intensification [15]. Flow reactors enable precise control of reaction parameters, improved heat and mass transfer, and reduced reaction times, resulting in enhanced yields and improved reproducibility.

Analytical Validation of Synthetic Products

Comprehensive analytical validation of quinazoline derivatives requires the integration of multiple analytical techniques to confirm molecular structure, assess purity, and verify the absence of synthetic impurities. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural characterization, with both proton and carbon-13 NMR providing complementary information about the molecular framework [16].

Proton NMR analysis typically employs deuterated chloroform or dimethyl sulfoxide as solvents, with spectra recorded at 400-500 MHz to ensure adequate resolution of overlapping signals [16]. The characteristic chemical shifts for quinazoline protons appear in the aromatic region (7.0-9.0 ppm), with the H-2 proton typically appearing as a singlet at 8.0-8.5 ppm. Coupling patterns and integration values provide information about substitution patterns and structural connectivity.

Carbon-13 NMR spectroscopy, recorded at 100-125 MHz, provides definitive information about the carbon framework and substitution patterns [16]. The quinazoline carbon atoms exhibit characteristic chemical shifts, with C-2 appearing at 155-165 ppm, C-4 at 160-170 ppm, and aromatic carbons at 120-140 ppm. The presence of carbonyl groups is confirmed by signals at 160-180 ppm.

Mass spectrometry analysis employs electrospray ionization in positive ion mode to determine molecular weight and fragmentation patterns [16]. The molecular ion peak provides confirmation of the molecular formula, while fragmentation patterns offer structural information about functional groups and substitution patterns. High-resolution mass spectrometry achieves mass accuracy of ±5 ppm, enabling confident molecular formula assignment.

High-performance liquid chromatography analysis provides quantitative purity assessment using C18 columns with methanol/water mobile phases [17]. The retention time serves as a qualitative identifier, while peak area integration enables quantitative purity determination with accuracy of 98-99.5%. The UV detection at 254 nm is particularly suitable for quinazoline derivatives due to their strong aromatic absorption.

Infrared spectroscopy analysis employs potassium bromide pellets with spectral recording from 4000-400 cm⁻¹ [18]. Characteristic absorption bands for quinazoline derivatives include C=N stretching at 1600-1620 cm⁻¹, C=C aromatic stretching at 1450-1600 cm⁻¹, and C-H aromatic stretching at 3000-3100 cm⁻¹. The presence of functional groups such as carbonyl, amino, and alkoxy groups is confirmed by their characteristic absorption frequencies.

Elemental analysis provides molecular formula validation through combustion analysis of carbon, hydrogen, and nitrogen content [19]. The theoretical and experimental values should agree within ±0.4% for carbon and hydrogen, and ±0.3% for nitrogen. This analysis is particularly important for confirming the molecular formula of new compounds and assessing the absence of inorganic impurities.

Table 6: Analytical Validation Methods for Quinazoline Derivatives

| Analytical Method | Parameters Analyzed | Typical Conditions | Information Provided | Accuracy (%) |

|---|---|---|---|---|

| ¹H NMR | Proton environments, coupling patterns | CDCl₃ or DMSO-d₆, 400-500 MHz | Structure confirmation, purity assessment | 95-99 |

| ¹³C NMR | Carbon framework, substitution patterns | CDCl₃ or DMSO-d₆, 100-125 MHz | Substitution pattern verification | 95-99 |

| Mass Spectrometry (ESI-MS) | Molecular weight, fragmentation patterns | Positive ion mode, 10-20 eV | Molecular weight confirmation | 99+ |

| HPLC Analysis | Purity, retention time | C18 column, MeOH/H₂O mobile phase | Quantitative purity determination | 98-99.5 |

| IR Spectroscopy | Functional groups, bond vibrations | KBr pellets, 4000-400 cm⁻¹ | Functional group identification | 90-95 |

| Elemental Analysis | C, H, N composition | Combustion analysis | Molecular formula validation | 99+ |

The integration of multiple analytical techniques ensures comprehensive characterization of quinazoline derivatives and provides confidence in structural assignments. The combination of spectroscopic and chromatographic methods enables the detection of trace impurities and the assessment of synthetic product quality. Advanced analytical techniques such as two-dimensional NMR spectroscopy and high-resolution mass spectrometry provide additional structural information for complex quinazoline derivatives.

Quality control protocols require the establishment of acceptance criteria for each analytical parameter, including chemical shift ranges for NMR signals, mass accuracy limits for mass spectrometry, and purity thresholds for HPLC analysis [20]. The implementation of validated analytical methods ensures reproducible results and regulatory compliance for pharmaceutical applications.

XLogP3

Dates

Explore Compound Types